1-(1-Methyl-1H-indol-2-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the second position, making it a unique derivative of indole.
Mechanism of Action
Target of Action
The primary targets of 1-(1-Methyl-1H-indol-2-yl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other indole derivatives, it may interact with various proteins or enzymes in the body, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical, its effects at the molecular and cellular levels need to be studied further .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Methyl-1H-indol-2-yl)ethanone is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials are 1-methylindole and acetyl chloride. The reaction proceeds as follows:
Step 1: 1-Methylindole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: The reaction mixture is heated to promote the formation of the indole ring and the attachment of the ethanone group at the second position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
1-(1-Methyl-1H-indol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with the ethanone group at the third position.
1-Acetylindole: Lacks the methyl group on the nitrogen atom.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness: The presence of the methyl group on the nitrogen atom and the ethanone group at the second position makes this compound unique. This specific substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other indole derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules. Ongoing research continues to uncover its potential in scientific and industrial fields.
Properties
IUPAC Name |
1-(1-methylindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKISNBRDNDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344056 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-68-3 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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